![molecular formula C11H10N2O2 B027550 5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione CAS No. 92260-81-6](/img/structure/B27550.png)

5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with the preparation of precursors through Diels-Alder reactions, followed by demethylation or Schmidt reactions for further functionalization. For instance, Guzikowski et al. (1997) described the synthesis of racemic tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones via Schmidt reaction and Diels-Alder reaction, highlighting a methodology that could be adapted for synthesizing similar compounds (Guzikowski et al., 1997).

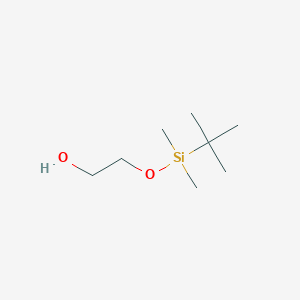

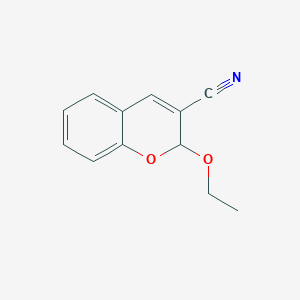

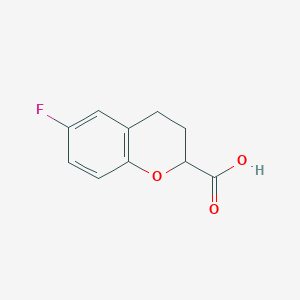

Molecular Structure Analysis

Molecular structure analysis of benzazepine derivatives often employs NMR and X-ray crystallography to determine the configuration and conformation of the synthesized compounds. For example, the structure of a related compound was confirmed through extensive NMR and MS analyses, along with X-ray crystallography, demonstrating the utility of these techniques in elucidating compound structures (Tzvetkov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving benzazepine derivatives can include cyclization, alkylation, and nucleophilic substitution, contributing to the diversity of the chemical structures and biological activities. For instance, novel synthetic pathways for benzazepine derivatives have been developed, showcasing the adaptability of these compounds to various chemical modifications aimed at enhancing their pharmacological profile (Kukla et al., 1991).

科学的研究の応用

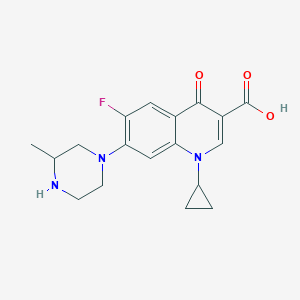

Central & Peripheral Nervous Systems

Benzazepine derivatives, including compounds similar to "5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione," have been extensively researched for their potential in treating central nervous system (CNS) disorders. Glycine-site NMDA receptor antagonists, a category that includes various benzazepine derivatives, show therapeutic promise for CNS disorders such as cerebral ischemia, epilepsy, head injury, and schizophrenia. These compounds exhibit improved therapeutic indices and considerable promise due to their mechanism of action on the NMDA receptors (Kulagowski & Leeson, 1995).

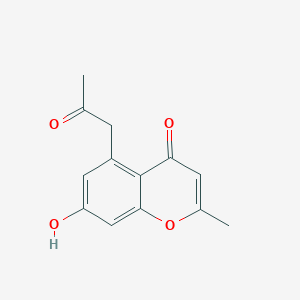

Anticancer Potential

The anticancer potential of benzimidazole and benzazepine derivatives is notable, with studies focusing on the synthesis and biological evaluation of these compounds. They exhibit significant biological activities, including antihypertensive, diuretic, anorectic, and thermoregulating effects, as well as herbicidal properties and potential anticancer effects (Hsu, Hu, & Liu, 2005). Additionally, various benzazepine derivatives, including 3-benzazepines, have shown cytotoxic effects against human leukemia cells, suggesting their utility in cancer therapy (Kawase, Saito, & Motohashi, 2000).

Therapeutic and Biological Impact

Benzazepines and their derivatives have been identified as specific inhibitors of microtubule assembly, with applications ranging from fungicides to potential experimental use in cancer chemotherapy. This mechanism of action is crucial for the development of new therapeutic agents targeting cell division and proliferation in cancer cells (Davidse, 1986).

Drug Repurposing and Relabeling for Cancer Therapy

Repurposing benzimidazole antihelminthics, such as mebendazole and albendazole, for cancer therapy has gained attention due to their potent anticancer effects. These compounds exhibit properties such as microtubule disruption, anti-angiogenic, and anti-metastatic effects, highlighting the versatility of benzazepine-related compounds in therapeutic applications beyond their original use (Nath et al., 2020).

特性

IUPAC Name |

1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-9-5-2-6-13-10-7(9)3-1-4-8(10)12-11(13)15/h1,3-4H,2,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMYVAGJPVQRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C3C(=CC=C2)NC(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536207 | |

| Record name | 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione | |

CAS RN |

92260-81-6 | |

| Record name | 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)